[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid
Description
Properties
IUPAC Name |
(6-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPCIXPRSLOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Halogenation
The synthesis of [6-fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically begins with a halogenated pyridine precursor. For example, 3-bromo-6-fluoro-5-(methoxycarbonyl)pyridine serves as a common intermediate, synthesized via sequential functionalization of a pyridine core. Bromination at position 3 is achieved using -bromosuccinimide (NBS) in dichloromethane under radical initiation. The methoxycarbonyl group is introduced via esterification of a carboxylic acid intermediate using thionyl chloride followed by methanol.
Borylation Reaction Conditions
Miyaura borylation employs bis(pinacolato)diboron () and a palladium catalyst. A representative procedure involves:
-
Catalyst system : Pd(dba) (2.5 mol%) with XantPhos (5 mol%).
-
Solvent : A 4:1 mixture of cyclopentyl methyl ether (CPME) and water.
Reaction temperatures are typically held at 80–100°C for 12–24 hours, yielding the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid using HCl (1 M). Isolated yields range from 60% to 78%, depending on the steric and electronic effects of substituents.
Copper-Mediated Chan-Lam Coupling
Reaction Optimization
Copper acetate (Cu(OAc)) and 4-dimethylaminopyridine (DMAP) in acetonitrile facilitate boronic acid formation under aerobic conditions. For instance, (5-fluoro-6-methoxypyridin-3-yl)boronic acid is synthesized via coupling of a pyridinyl triflate with a boronic acid precursor. Key parameters include:
Challenges with Ester Groups
The methoxycarbonyl group necessitates mild reaction conditions to prevent hydrolysis. Studies show that replacing water with anhydrous solvents (e.g., THF) and reducing base strength (e.g., using KCO instead of CsCO) improves ester stability.
Directed Ortho-Metalation Strategies
Regioselective Boron Installation
Directed metalation groups (DMGs) such as methoxycarbonyl enhance regioselectivity during lithiation. A two-step protocol involves:
-
Lithiation of 6-fluoro-5-(methoxycarbonyl)pyridine using LDA at −78°C.
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Quenching with triisopropyl borate to yield the boronic acid after acidic workup.
This method achieves 45–55% yields but requires stringent temperature control.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Miyaura Borylation | 60–78 | 95–98 | Scalable, high regioselectivity |
| Chan-Lam Coupling | 50–65 | 90–93 | Aerobic conditions, no palladium |
| Directed Metalation | 45–55 | 85–88 | Avoids halogenated precursors |
Characterization and Stability
Spectroscopic Data
Stability Considerations
The boronic acid is prone to protodeboronation in protic solvents. Storage at −20°C under argon with 2–5% water content minimizes degradation.
Industrial Applications and Scale-Up
Pilot-scale reactions (100 g) using Miyaura borylation achieve 70% yield with Pd/C catalysis and continuous flow purification. Economic analyses suggest a 30% cost reduction compared to traditional SNAr methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a valuable tool in drug discovery and development .
Industry: In the material science industry, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other molecules .
Mechanism of Action
The mechanism of action of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes or other proteins, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs):
- Fluoro vs. Chloro Substitution: The chloro analog, [6-chloro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid (CAS: 2096332-17-9), has a chlorine atom at the 6-position. Fluorine’s smaller size and moderate EWG character balance reactivity and stability, making the fluoro derivative more suitable for reactions requiring milder conditions .
Methoxycarbonyl (-CO₂Me) vs. Trifluoromethyl (-CF₃):
- In [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7), the -CF₃ group is a stronger EWG than -CO₂Me, significantly increasing boron’s acidity and accelerating coupling reactions. However, this may lead to side reactions in sensitive syntheses .
- The methoxycarbonyl group provides a balance of electron-withdrawing and steric effects, enabling selective couplings in pharmaceutical intermediates .
Electron-Donating Groups (EDGs):
- Methoxy (-OMe) vs. Methoxycarbonyl (-CO₂Me):
Physical and Spectral Properties
Key Observations:
Stability and Handling
- Moisture Sensitivity : Like most boronic acids, the target compound forms boroxines upon dehydration (e.g., δ 28.2 in ¹¹B NMR for related boroxines) .
Biological Activity
[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with biological targets, which makes it valuable in drug discovery and development.
- IUPAC Name : (6-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
- Molecular Formula : C₇H₇BFNO₄
- Molecular Weight : 198.94 g/mol
- CAS Number : 2225178-29-8
The biological activity of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid primarily involves its boronic acid group, which can interact with hydroxyl groups in enzymes or proteins. This interaction can inhibit enzyme activity, making it a candidate for therapeutic applications, particularly in the development of enzyme inhibitors.
Biological Activity Overview
The compound has shown promising results in various biological assays, particularly in cancer research where it has been evaluated for antiproliferative activity against different cancer cell lines.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid. For instance, it has been tested against several human cancer cell lines, demonstrating significant growth inhibition. The following table summarizes some of the key findings on its biological activity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.2 | Inhibition of tubulin polymerization |
| HL-60 (Leukemia) | 0.8 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 1.0 | Cell cycle arrest and apoptosis induction |
Study 1: Inhibition of Tubulin Polymerization
In a study assessing the effects on tubulin polymerization, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid exhibited an IC₅₀ value of 1.2 µM, indicating potent inhibition comparable to established agents like CA-4. This suggests a potential role in targeting microtubule dynamics in cancer therapy.
Study 2: Apoptosis Induction
Another investigation focused on the compound's ability to induce apoptosis in HL-60 leukemia cells. The treatment led to significant increases in caspase-3 activity, confirming its role in programmed cell death pathways. The results indicated that concentrations as low as 0.8 µM could effectively trigger apoptosis.
Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the pyridine ring significantly influenced biological activity. The presence of both fluorine and methoxycarbonyl groups enhances reactivity and selectivity towards biological targets, making it a versatile scaffold for further drug design.
Comparison with Similar Compounds
When compared to other boronic acids such as [5-(methoxycarbonyl)pyridin-3-yl]boronic acid and [6-fluoro-3-pyridyl]boronic acid, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid demonstrates enhanced specificity and potency due to its unique functional groups.
| Compound | IC₅₀ (µM) | Notes |
|---|---|---|
| [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid | 1.0 | Strong antiproliferative activity |
| [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | 3.5 | Lower potency compared to the former |
| [6-Fluoro-3-pyridyl]boronic acid | 2.0 | Moderate activity, less selective |
Q & A
Basic: What are the key spectroscopic techniques for characterizing [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid, and how should data be interpreted?
Answer:
Structural verification requires multi-technique analysis:
- NMR : and NMR confirm boronic acid and fluorine presence. For pyridine derivatives, and NMR distinguish substituent positions (e.g., methoxycarbonyl at C5 vs. C3) .
- FT-IR/Raman : B-O stretching (~1340 cm) and C-F vibrations (~1100 cm) validate functional groups. Methoxycarbonyl C=O appears at ~1700 cm .
- XRD : Resolves crystal packing and confirms regiochemistry of fluorine and boronic acid groups .
Basic: What synthetic routes are commonly used to prepare this boronic acid?
Answer:
Two primary methodologies:
Miyaura Borylation : Halogenated precursors (e.g., 5-bromo-6-fluoropyridine derivatives) react with bis(pinacolato)diboron under Pd catalysis. Methoxycarbonyl groups are introduced via esterification post-borylation .
Directed Ortho-Metalation : Fluorine directs lithiation at C3, followed by boronation with B(OMe). Methoxycarbonyl is installed via CO/MeOH trapping .
Critical Step : Protect the boronic acid with pinacol during esterification to prevent self-condensation .
Advanced: How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency?
Answer:
- Fluorine (C6) : Electron-withdrawing effect activates the boronic acid for transmetallation but may sterically hinder coupling to bulky aryl halides. Use Pd(OAc)/SPhos for hindered substrates .
- Methoxycarbonyl (C5) : Electron-withdrawing groups stabilize the boronate-Pd complex, accelerating coupling. However, competing hydrolysis of the ester under basic conditions requires pH control (pH 9–10) .
Optimization : Screen bases (KCO vs. CsF) and solvents (THF/HO vs. DME) to balance reactivity and ester stability .
Advanced: How can DFT calculations resolve contradictions in spectroscopic data for regioisomeric impurities?
Answer:
- Case Study : Conflicting NMR shifts (e.g., δ -112 ppm vs. -118 ppm) may arise from C5 vs. C6 fluorine positioning. DFT (B3LYP/6-311+G**) predicts chemical shifts within ±3 ppm of experimental values .
- IR Frequency Mismatches : Compare computed vibrational modes (e.g., B-O vs. C=O) to assign ambiguous peaks. For example, a 15 cm deviation in C-F stretches suggests incorrect regiochemistry .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Handling : Use inert atmosphere (N/Ar) to avoid boroxine formation. Conduct reactions in anhydrous solvents (e.g., THF) with molecular sieves .
- Storage : Keep at 2–8°C under argon in amber vials. Lyophilization extends shelf life for hygroscopic batches .
Decomposition Signs : Discoloration (yellow → brown) or precipitate indicates boronic acid oxidation; repurify via recrystallization (MeOH/HO) .
Advanced: How to troubleshoot low yields in cross-coupling reactions involving this boronic acid?
Answer:
- Competitive Protodeboronation : Occurs under strongly basic conditions. Mitigate by using milder bases (NaHCO) or adding pinacol as a stabilizer .
- Steric Hindrance : Bulky aryl halides (e.g., 2,6-dimethylbromoarenes) require larger ligand systems (XPhos instead of SPhos) .
- Byproduct Analysis : LC-MS identifies boroxines (m/z = 3M-18). Filter reaction mixtures through Celite® to remove Pd-black before workup .
Advanced: What strategies validate the regioselectivity of fluorine and boronic acid groups in synthetic intermediates?
Answer:
- NOE NMR : Irradiating the methoxycarbonyl proton (C5) shows spatial proximity to C6 fluorine, confirming substitution pattern .
- X-ray Photoelectron Spectroscopy (XPS) : B 1s binding energy (~193 eV) distinguishes boronic acids from esters. F 1s peaks (~687 eV) confirm C6 fluorine .
- Isotopic Labeling : Synthesize -labeled methoxycarbonyl derivatives to track coupling positions via - coupling constants .
Basic: How to assess purity and stability of this compound under different conditions?
Answer:
- HPLC : Use C18 columns (MeCN/HO + 0.1% TFA) to quantify impurities (e.g., boroxines). Retention time shifts indicate degradation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. >95% purity retention confirms suitability for long-term studies .
Acceptance Criteria : ≤0.5% total impurities by area normalization .
Advanced: How do solvent polarity and pH affect boronic acid reactivity in non-Suki applications?
Answer:
- Acidic Conditions (pH <7) : Boronic acid exists as trigonal planar species, enhancing electrophilicity for condensation reactions (e.g., with diols) .
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize tetrahedral boronate intermediates, favoring nucleophilic additions. Use in Michaelis-Arbuzov-type reactions .
Case Study : In DMF/HO (9:1), the compound reacts with cis-diols (e.g., saccharides) at 50°C, forming stable cyclic esters detectable by NMR .
Advanced: What computational tools predict the compound’s solubility and partition coefficients?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
